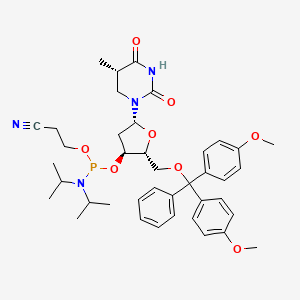
1-Allyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
1-Allyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.21 . It belongs to the class of organic compounds known as pyrazole carboxylic acids and derivatives . These are heterocyclic compounds containing a pyrazole ring in which a hydrogen atom is replaced by a carboxylic acid group .
Molecular Structure Analysis
The InChI code for 1-Allyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is 1S/C9H12N2O2/c1-4-5-11-7(3)8(9(12)13)6(2)10-11/h4H,1,5H2,2-3H3,(H,12,13) . This indicates the presence of an allyl group (C3H5-) attached to the pyrazole ring, as well as two methyl groups (CH3-) and a carboxylic acid group (COOH).Chemical Reactions Analysis
Specific chemical reactions involving 1-Allyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid are not available in the retrieved data. Pyrazole compounds, in general, are known to participate in a variety of chemical reactions due to their versatile structure .Physical And Chemical Properties Analysis
1-Allyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
The utility of pyrazole derivatives in synthetic chemistry is highlighted by their role in functionalization reactions. For instance, pyrazole-3-carboxylic acids have been converted into their corresponding amides through reactions with amines, showcasing their utility in synthesizing biologically relevant compounds (Yıldırım, Kandemirli, & Demir, 2005). Moreover, pyrazole derivatives have been employed as ligands to synthesize transition metal complexes, which are vital for catalysis and material science applications (Hübner, Haas, & Burzlaff, 2006).
Material Science and Frameworks
In material science, the introduction of functional groups to pyrazole frameworks has led to new tripodal ligands suitable for solid-phase immobilization, demonstrating their potential in creating functionalized materials for catalysis and adsorption processes (Hübner, Haas, & Burzlaff, 2006). Additionally, pyrazole-dicarboxylic acid derivatives have been synthesized to form mononuclear Cu(II) and Co(II) coordination complexes, which are crucial for understanding coordination chemistry and developing new materials (Radi et al., 2015).
Molecular Structure and Characterization
Structural and spectral investigations of pyrazole-4-carboxylic acid derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have combined experimental and theoretical studies to characterize these compounds extensively. Such research is vital for understanding the molecular properties that govern their reactivity and interactions (Viveka et al., 2016).
Electrochemiluminescence and Luminescence Properties
The exploration of pyrazolecarboxylic metal-organic frameworks for their electrochemiluminescence properties opens up avenues for their application in sensing and light-emitting devices. Such studies highlight the potential of pyrazole derivatives in advanced applications like bioimaging and diagnostics (Feng et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
3,5-dimethyl-1-prop-2-enylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-4-5-11-7(3)8(9(12)13)6(2)10-11/h4H,1,5H2,2-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYLMCFEDFIENC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC=C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651108 | |
| Record name | 3,5-Dimethyl-1-(prop-2-en-1-yl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
1015846-06-6 | |
| Record name | 3,5-Dimethyl-1-(prop-2-en-1-yl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[2-(Dimethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1516864.png)



![3-[(2-Furylmethyl)thio]-1-propanamine](/img/structure/B1516880.png)






![[2-(Allyloxy)-5-chlorophenyl]methanol](/img/structure/B1516927.png)
![2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1516928.png)